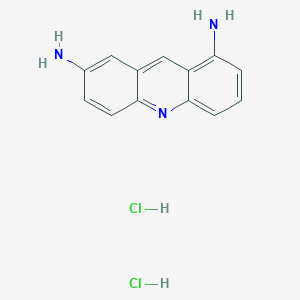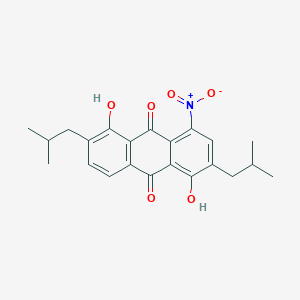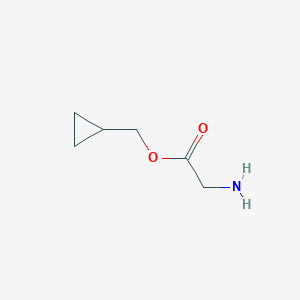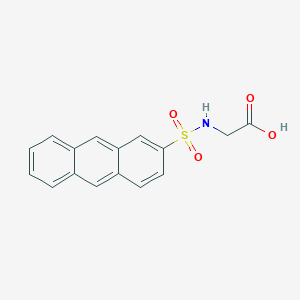
N-(Anthracene-2-sulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Anthracene-2-sulfonyl)glycine is a chemical compound that combines the structural features of anthracene and glycine Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its photophysical and photochemical properties Glycine is the simplest amino acid, playing a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Anthracene-2-sulfonyl)glycine typically involves the sulfonylation of anthracene followed by the introduction of the glycine moiety. One common method includes the reaction of anthracene with sulfur trioxide in the presence of a strong acid like sulfuric acid to form anthracene-2-sulfonic acid. This intermediate is then reacted with glycine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Anthracene-2-sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the sulfonyl group or the anthracene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the sulfonyl group or modified anthracene ring.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(Anthracene-2-sulfonyl)glycine has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biochemical marker or in studying protein interactions.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of N-(Anthracene-2-sulfonyl)glycine involves its interaction with molecular targets through its sulfonyl and glycine moieties. The anthracene ring’s photophysical properties enable it to act as a fluorescent probe, while the glycine component can interact with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Anthracene-2-sulfonic acid: Shares the anthracene core but lacks the glycine moiety.
N-(Anthracene-2-sulfonyl)alanine: Similar structure with alanine instead of glycine.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Uniqueness: N-(Anthracene-2-sulfonyl)glycine is unique due to the combination of the photophysical properties of anthracene and the biological relevance of glycine. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63553-68-4 |
|---|---|
Formule moléculaire |
C16H13NO4S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-(anthracen-2-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C16H13NO4S/c18-16(19)10-17-22(20,21)15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9,17H,10H2,(H,18,19) |
Clé InChI |
GKEURJASEAZYSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


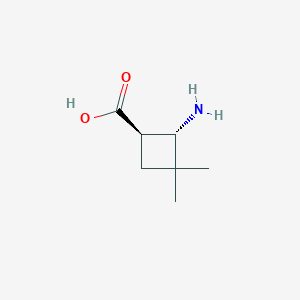

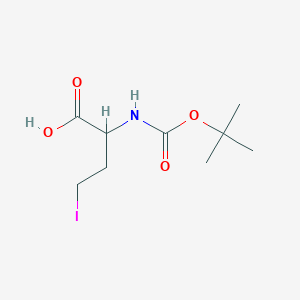
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
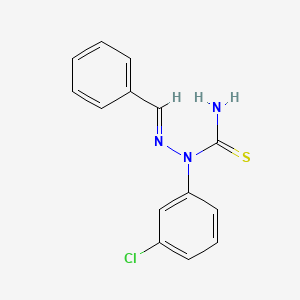
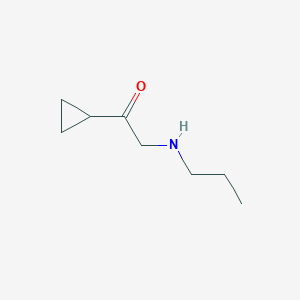
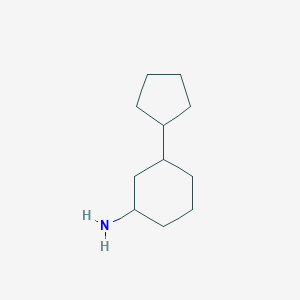

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

